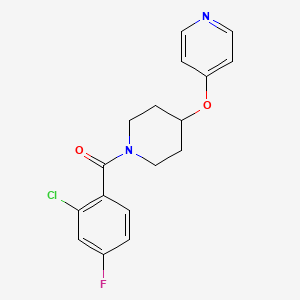![molecular formula C8H16N2O2 B2598504 2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine CAS No. 1862379-72-3](/img/structure/B2598504.png)
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse applications in various fields of scientific research and industry. The presence of both oxygen and nitrogen atoms within its structure makes it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxa-7-azaspiro[4One common method involves the condensation of 2-furan-2-yl-methylamine with appropriate aldehydes, followed by reduction with sodium borohydride (NaBH4) to form the spirocyclic intermediate . This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The presence of the amine group can facilitate hydrogen bonding and electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-7-azaspiro[4.4]nonane: Lacks the ethan-1-amine group, making it less versatile in chemical reactions.
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile: Contains a nitrile group instead of an amine group, leading to different reactivity and applications.
2,6-Dioxaspiro[3.3]heptane: Smaller spirocyclic structure with different chemical properties.
Uniqueness
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine is unique due to its combination of a spirocyclic ring system with an amine group, providing a balance of stability and reactivity. This makes it a valuable compound for various chemical and biological applications.
Propiedades
IUPAC Name |
2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-2-4-10-3-1-8(7-10)11-5-6-12-8/h1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHVMNXRCQUJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12OCCO2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B2598422.png)

![1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2598424.png)


![N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide](/img/structure/B2598429.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2598432.png)




![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2598442.png)
![4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide](/img/structure/B2598443.png)
![2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2598444.png)
